Xylitol is a five-carbon sugar alcohol, a natural carbohydrate found in small quantities in various fruits and vegetables like plums, strawberries, cauliflower, and pumpkin. [] It is also a metabolic byproduct in humans. [] Xylitol serves as a functional sweetener, possessing prebiotic properties that contribute to the reduction of blood glucose, triglycerides, and cholesterol levels. [] In scientific research, xylitol has gained significant attention for its potential applications in various fields, particularly dentistry and food science.
The industrial production of xylitol primarily involves the catalytic hydrogenation of xylose, which is derived from hemicellulosic biomass. The process typically includes several steps:
An alternative and more environmentally friendly method involves the bioconversion of xylose to xylitol using microorganisms such as yeasts and filamentous fungi. This process typically occurs in a single reductive step facilitated by the enzyme xylose reductase. The fermentation process can be optimized by adjusting parameters such as temperature, pH, and substrate concentration . For example, optimal conditions for yeast fermentation have been identified at temperatures around 32 °C and pH levels of 3.5 .
Xylitol's molecular structure consists of five carbon atoms arranged in a linear chain with hydroxyl groups () attached to each carbon atom. This configuration classifies it as a sugar alcohol. The structural formula can be represented as:
The presence of multiple hydroxyl groups contributes to its sweetness and solubility properties, making it suitable for various applications in food products .
Xylitol participates in several chemical reactions, primarily involving its conversion to other compounds or its utilization in various biochemical pathways:
Xylitol's mechanism of action primarily relates to its role in dental health and metabolism:
These properties make xylitol an attractive option for various applications in food science and pharmaceuticals .
Xylitol has diverse applications across multiple industries:
Xylitol (C₅H₁₂O₅), systematically named meso-xylitol or (2R,3r,4S)-pentane-1,2,3,4,5-pentaol, is a five-carbon sugar alcohol (pentitol) with a molecular weight of 152.15 g/mol. Its symmetrical meso structure features a plane of symmetry, rendering it achiral despite containing three chiral centers [9]. Each carbon atom binds a hydroxyl group (-OH), eliminating reducing groups and preventing participation in Maillard browning reactions [1] [3]. This linear polyol crystallizes as a white, orthorhombic crystalline solid with high hygroscopicity [6] [9].
Table 1: Key Physicochemical Properties of Xylitol
Property | Value | Conditions |
---|---|---|
Melting Point | 92–97°C | Lit. [6] [9] |
Density | 1.52 g/cm³ | Solid state [9] |
Solubility in Water | 168–200 g/100g | 25°C [3] [6] |
Refractive Index | 1.3920 | Estimated [6] |
Heat of Solution | -153 J/g | [5] |
Vapor Pressure | 0.329 Pa | [6] |
Notable functional attributes include:
Xylitol belongs to the polyol family but exhibits distinct properties compared to erythritol (tetritol) and sorbitol (hexitol).
Table 2: Comparative Analysis of Xylitol, Erythritol, and Sorbitol
Property | Xylitol | Erythritol | Sorbitol | |
---|---|---|---|---|
Molecular Formula | C₅H₁₂O₅ | C₄H₁₀O₄ | C₆H₁₄O₆ | |
Molecular Weight (Da) | 152.15 | 122.12 | 182.17 | |
Relative Sweetness (%) | 80–100 | 60–80 | 50–60 | [2] [5] |
Calorific Value (kcal/g) | 2.4 | 0.2 | 2.6 | [5] [8] |
Glycemic Index (GI) | 7–13 | 0 | 9 | [2] [5] |
Solubility (g/100g H₂O) | 168–200 | 47 | 235 | [3] [5] |
Metabolic Absorption (%) | 25–40 | 60–90 | 15–20 | [8] [9] |
Key distinctions include:
Xylitol exhibits high thermodynamic stability across diverse solvents and temperatures, critical for industrial crystallization and formulation:
The compound’s solubility and stability profiles underscore its versatility in food, pharmaceutical, and cosmetic applications, where solvent compatibility and thermal resilience are paramount [1] [3] [6].
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